molecular formula C20H19N3O5 B2834825 5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide CAS No. 1251697-52-5

5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide

Cat. No.: B2834825
CAS No.: 1251697-52-5
M. Wt: 381.388
InChI Key: KFHGBJVVYZGWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring three key structural motifs:

  • Isoxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities .
  • Furan-2-yl substituent: A fused oxygen-containing heterocycle that may influence electronic properties or participate in π-π interactions.
  • Tetrahydroquinolin core: A partially hydrogenated quinoline derivative, often associated with bioactivity in pharmaceuticals. The 2-methoxyacetyl group at the nitrogen of the tetrahydroquinoline likely enhances solubility or modulates target binding.

Isoxazole carboxamides are frequently explored as enzyme inhibitors or receptor modulators, and the furan moiety is prevalent in pesticides (e.g., furilazole, a safener in herbicides) .

Properties

IUPAC Name

5-(furan-2-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-12-19(24)23-8-2-4-13-6-7-14(10-16(13)23)21-20(25)15-11-18(28-22-15)17-5-3-9-27-17/h3,5-7,9-11H,2,4,8,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGBJVVYZGWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Isoxazole Derivatives

  • 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) :
    • Shared features : Furan ring, heterocyclic backbone.
    • Divergence : Oxazolidine ring vs. isoxazole; dichloroacetyl group vs. methoxyacetyl.
    • Functional implication : Furilazole acts as a herbicide safener, suggesting the furan moiety in the target compound may contribute to agrochemical activity .

Tetrahydroquinoline Derivatives

  • Cephalosporin antibiotics (e.g., compounds in ): Shared features: Bicyclic frameworks (tetrahydroquinoline vs. β-lactam-thiazolidine). Divergence: The target lacks the β-lactam ring critical for antibiotic activity. Functional implication: The tetrahydroquinoline core in the target may enable interactions with biological targets, akin to how cephalosporins bind penicillin-binding proteins .

Functional Analogs

Carboxamide-Containing Compounds

  • HOE-061517 (3-(hydroxymethylphosphinyl)-propanoic acid): Shared features: Carboxamide-like polar groups. Divergence: Phosphinyl group vs. isoxazole-furan system. Functional implication: HOE-061517’s phosphinyl group enhances herbicidal activity, whereas the target’s carboxamide may improve target affinity .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound ~413.4* Isoxazole, furan, methoxyacetyl Drug discovery, agrochemicals
Furilazole 292.1 Furan, oxazolidine, dichloroacetyl Herbicide safener
Cephalosporin derivative () ~400–450 β-lactam, thiadiazole, carboxylic acid Antibiotic

*Estimated via molecular formula (C₂₂H₂₂N₃O₅).

Table 2: Electronic and Steric Properties

Compound π-π Interaction Sites Hydrogen-Bonding Groups Steric Bulk
Target Compound Furan, isoxazole Carboxamide, methoxy Moderate (tetrahydroquinoline)
Furilazole Furan Oxazolidine oxygen High (dichloroacetyl)
Cephalosporin Thiadiazole β-lactam, carboxylate Low

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?

Answer:
Multi-step synthesis typically involves:

  • Step 1: Formation of the tetrahydroquinoline core via cyclization reactions under acidic or basic conditions. For example, refluxing in THF with HCl (4M) for 30 minutes can yield intermediates with >75% purity .
  • Step 2: Coupling the isoxazole-furan moiety using carbodiimide-mediated amidation, with reaction temperatures controlled between 0–25°C to minimize side reactions .
  • Purification: High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) is critical for isolating the final compound. Purity should be confirmed via LC-MS (ESI+) and 1^1H/13^{13}C NMR .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

Answer:

  • NMR Spectroscopy: 1^1H NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 6.5–8.2 ppm) and methoxyacetyl groups (δ 3.2–3.5 ppm). 13^{13}C NMR confirms carbonyl carbons (170–175 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • Mass Spectrometry: LC-MS (m/z calculated for C20_{20}H20_{20}N2_2O4_4: 376.14; observed: 377.1 [M+H]+^+) ensures molecular weight validation .
  • HPLC: Retention time consistency (e.g., 8.2 min on a C18 column) and ≥95% purity are mandatory for batch reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Modification Sites:
    • Tetrahydroquinoline Ring: Introduce electron-withdrawing groups (e.g., -NO2_2) at position 6 to enhance receptor binding .
    • Methoxyacetyl Group: Replace with bulkier substituents (e.g., trifluoromethyl) to modulate solubility and membrane permeability .
  • Assays: Test analogs in in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) and compare IC50_{50} values. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Advanced: What methodologies address contradictory data in reported biological activities?

Answer:

  • Orthogonal Assays: If anti-cancer activity conflicts (e.g., MTT vs. clonogenic assays), validate using apoptosis markers (Annexin V/PI) and caspase-3 activation .
  • Dose-Response Curves: Ensure linearity across 3–4 log units (e.g., 1 nM–10 µM) to confirm potency thresholds.
  • Control Compounds: Include known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. The methoxyacetyl group may hydrolyze at pH < 3, requiring enteric coating for oral delivery .
  • Light/Oxygen Sensitivity: Store lyophilized samples under argon at -80°C. Use amber vials to prevent furan ring photodegradation .

Advanced: What computational approaches predict metabolic pathways?

Answer:

  • Metabolite Prediction: Use in silico tools (e.g., GLORYx) to identify likely Phase I oxidation sites (e.g., furan ring epoxidation) .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .

Basic: What are key considerations for designing in vivo pharmacokinetic studies?

Answer:

  • Formulation: Use PEG-400/saline (30:70) for IV administration to enhance solubility. For oral studies, suspend in 0.5% methylcellulose .
  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC0_{0-∞} and t1/2_{1/2} .

Advanced: How to resolve low bioavailability in preclinical models?

Answer:

  • Prodrug Design: Esterify the carboxamide group (e.g., pivaloyloxymethyl ester) to enhance intestinal absorption .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm) to improve circulation time. Characterize via DLS and TEM .

Basic: What safety profiling assays are essential before IND submission?

Answer:

  • hERG Inhibition: Patch-clamp assays (IC50_{50} > 10 µM acceptable) to rule out cardiotoxicity .
  • Ames Test: Use Salmonella TA98/TA100 strains (±S9 metabolic activation) to assess mutagenicity .

Advanced: How to prioritize synthetic intermediates for scale-up?

Answer:

  • Process Mass Intensity (PMI): Calculate PMI for each step; prioritize routes with PMI < 50.
  • Critical Intermediates: Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for high-risk steps like amide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.